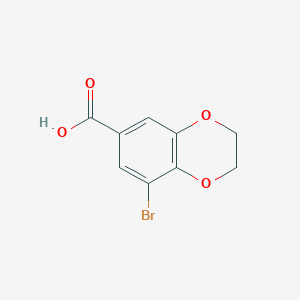![molecular formula C6H4BrN3 B1373547 4-ブロモ-1H-ピラゾロ[3,4-c]ピリジン CAS No. 1032943-43-3](/img/structure/B1373547.png)
4-ブロモ-1H-ピラゾロ[3,4-c]ピリジン
概要
説明
4-Bromo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is a derivative of pyrazolopyridine, characterized by the presence of a bromine atom at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
科学的研究の応用
4-Bromo-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other pharmaceutical agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is utilized in the design of chemical probes for biological research.
作用機序
Target of Action
Pyrazolo-pyridine derivatives, a family to which 4-bromo-1h-pyrazolo[3,4-c]pyridine belongs, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
It’s worth noting that pyrazolo-pyridine derivatives have been reported to inhibit trks . The inhibition of these kinases disrupts their downstream signal transduction pathways, affecting the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Trk inhibitors, like some pyrazolo-pyridine derivatives, are known to disrupt the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
生化学分析
Biochemical Properties
4-Bromo-1H-pyrazolo[3,4-C]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the enzyme’s active site . These interactions inhibit the kinase activity of TRKs, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 4-Bromo-1H-pyrazolo[3,4-C]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . This inhibition leads to reduced cell survival and proliferation, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 4-Bromo-1H-pyrazolo[3,4-C]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of TRKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . Additionally, the compound’s interaction with TRKs leads to changes in gene expression, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-pyrazolo[3,4-C]pyridine have been observed to change over time. The compound exhibits good plasma stability, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-pyrazolo[3,4-C]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Bromo-1H-pyrazolo[3,4-C]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazolo[3,4-C]pyridine typically involves the bromination of 1H-pyrazolo[3,4-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 4-Bromo-1H-pyrazolo[3,4-C]pyridine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions: 4-Bromo-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, biaryl compounds, and other functionalized derivatives .
類似化合物との比較
1H-Pyrazolo[3,4-C]pyridine: The parent compound without the bromine substitution.
4-Chloro-1H-pyrazolo[3,4-C]pyridine: A similar compound with a chlorine atom instead of bromine.
4-Iodo-1H-pyrazolo[3,4-C]pyridine: A derivative with an iodine atom at the 4-position.
Uniqueness: 4-Bromo-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSMEJCZZYNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677341 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032943-43-3 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


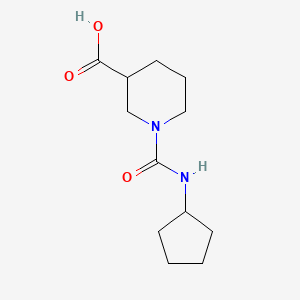
![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

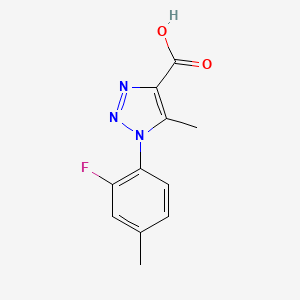
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)
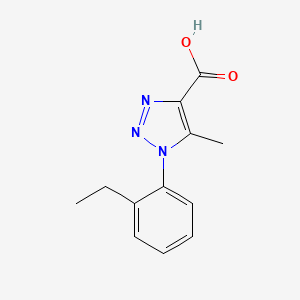
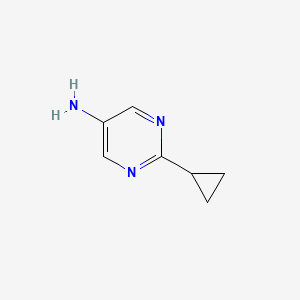

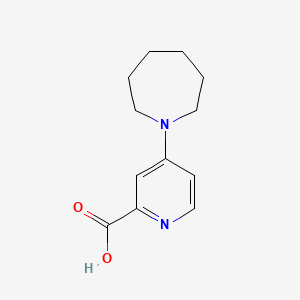
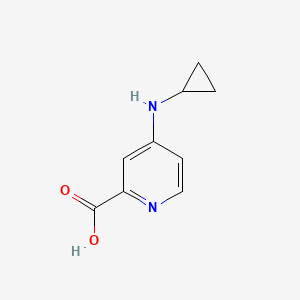
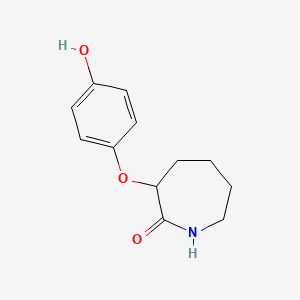
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)
